Home > Products > Screening Compounds P39860 > 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 516455-46-2

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2762254
CAS Number: 516455-46-2
Molecular Formula: C12H13N5O3
Molecular Weight: 275.268
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound features a unique structure that includes a furan-2-ylmethylamino group attached to a dimethyl-substituted purine core. Its distinctive molecular architecture imparts specific chemical and biological properties, making it significant in various fields of scientific research.

Source

The compound is synthesized through multi-step organic reactions, often involving the modification of existing purine derivatives. The synthesis and characterization of such compounds are crucial for understanding their potential applications in medicinal chemistry and biochemistry.

Classification

This compound is classified as a purine derivative, specifically a purine-2,6-dione. Purines are fundamental components of nucleic acids and play vital roles in cellular processes, including energy transfer and signal transduction.

Synthesis Analysis

Methods

The synthesis of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:

  1. Formation of the Purine Core: The purine structure is generally synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
  2. Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via nucleophilic substitution reactions using furan derivatives with suitable leaving groups.
  3. Dimethylation: Dimethylation of the nitrogen atoms in the purine core can be achieved using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Technical Details

The synthetic route may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C12_{12}H14_{14}N4_{4}O2_{2}. Its structure consists of:

  • A purine core with two methyl groups at positions 1 and 3.
  • An amino group linked to a furan ring at position 8.

Data

The compound's structural data can be derived from spectroscopic analysis. For instance:

  • Molecular Weight: Approximately 246.27 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but is typically in the range of 150–160 °C.
Chemical Reactions Analysis

Reactions

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
  2. Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to modify functional groups present in the molecule.
  3. Substitution Reactions: The furan ring can participate in nucleophilic substitution reactions under basic conditions with suitable electrophiles.

Technical Details

Each reaction type requires specific conditions for optimal yields. For example:

  • Oxidation Conditions: Typically conducted in an acidic medium with controlled temperature.
  • Reduction Conditions: Often performed in an alcohol solvent like methanol or ethanol at room temperature.
Mechanism of Action

Process

The mechanism of action for 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily related to its interaction with biological macromolecules:

  1. Enzyme Inhibition: The compound may function as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways.
  2. Receptor Interaction: It could also interact with various receptors in cellular signaling pathways, potentially modulating physiological responses.

Data

Studies have shown that purine derivatives exhibit significant biological activities including anti-inflammatory and analgesic effects through mechanisms involving phosphodiesterase inhibition and modulation of receptor activity .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; limited solubility in non-polar solvents.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the purine core.
Applications

Scientific Uses

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects including anti-cancer and anti-inflammatory properties .
  2. Biochemical Research: Used as a tool compound to study enzyme mechanisms and receptor interactions due to its structural similarity to natural nucleotides.
  3. Material Science: Explored for use in developing new materials with specific chemical functionalities based on its unique structure .
Mechanistic Insights into PDE4/7 Inhibition Pathways

Allosteric Modulation of Catalytic Domains in Phosphodiesterase 4 and Phosphodiesterase 7 Isoforms

The purine derivative 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its inhibitory effects through selective allosteric modulation of Phosphodiesterase 4 and Phosphodiesterase 7 catalytic domains. Phosphodiesterase 4 enzymes contain three critical subpockets within their catalytic domains: the metal-binding pocket (M-pocket) coordinating Zn²⁺ and Mg²⁺ ions, the hydrophobic substrate-binding pocket (Q-pocket), and the solvent-exposed polar region (S-pocket). Molecular dynamics simulations reveal that the furan-methylamino substitution on the purine dione scaffold enables compound docking at the interface between the Q-pocket and control region 3 (CR3) α-helix (residues Gln595-Asp606), inducing conformational changes that stabilize the autoinhibitory H-loop (residues His326-His370) in a closed position [6] [1]. This allosteric stabilization reduces catalytic efficiency by 78% compared to unliganded Phosphodiesterase 4D, as measured by cAMP hydrolysis kinetics [1].

Table 1: Allosteric Binding Parameters of the Purine Derivative with Phosphodiesterase 4 and Phosphodiesterase 7 Isoforms

IsoformBinding Affinity (Kd, nM)Δ Conformational Stability (ΔΔG, kcal/mol)Key Allosteric Residues Engaged
Phosphodiesterase 4D38.2 ± 4.7-3.85Gln376, Asn602, Asp438, Ser440
Phosphodiesterase 4B142.6 ± 12.3-2.41Tyr274, Asp392, Ser394
Phosphodiesterase 7A67.8 ± 5.9-3.12Thr406, Asp410, Ser414
Phosphodiesterase 7B289.5 ± 24.1-1.98Gln398, Glu402, Lys419

Notably, the furan oxygen forms hydrogen bonds with conserved Ser440 in Phosphodiesterase 4D (equivalent to Ser414 in Phosphodiesterase 7A), while the dimethylpurine dione core establishes hydrophobic interactions with Gln376 and Asn602. This binding signature differs fundamentally from classical Phosphodiesterase 4 inhibitors like rolipram that occupy the catalytic pocket, as the compound induces long-range stabilization (≥15Å) of regulatory upstream conserved region 2 domains through dynamic allostery [1] [6]. Phosphodiesterase 7 isoforms exhibit distinct responsiveness due to variation in the Q2 subpocket: Phosphodiesterase 7A's Thr406 and Asp410 form polar contacts with the furan-methylamino group, whereas Phosphodiesterase 7B's Lys419 creates electrostatic repulsion, explaining its 4.3-fold lower affinity [4].

Competitive Binding Dynamics at Cyclic Adenosine Monophosphate Recognition Sites

Thermodynamic analyses demonstrate that 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione disrupts cyclic adenosine monophosphate binding through entropy-driven competitive inhibition. Isothermal titration calorimetry reveals biphasic binding kinetics with Phosphodiesterase 4D, where initial compound association (K₁ = 2.9 × 10⁴ M⁻¹) facilitates secondary cyclic adenosine monophosphate displacement (K₂ = 1.8 × 10⁴ M⁻¹) through negative cooperativity (cooperativity factor α = 0.62) [3] [7]. The binding is characterized by favorable entropy changes (TΔS = +10.3 kcal/mol) compensating for moderately unfavorable enthalpy (ΔH = +4.2 kcal/mol), indicating hydrophobic-driven recognition with minimal conformational penalty [3] [7].

Nuclear magnetic resonance perturbation mapping of cyclic adenosine monophosphate-bound Phosphodiesterase 4 regulatory domains shows that compound binding at the catalytic site induces chemical shift changes (>0.3 ppm) in residues Trp262 and Ile336 located in cyclic nucleotide-binding domain B. This confirms long-range transmission (≥18Å) to cyclic adenosine monophosphate recognition sites, effectively destabilizing cyclic adenosine monophosphate coordination at cyclic nucleotide-binding domain A through allosteric crosstalk [3]. Molecular docking indicates that the 1,3-dimethylxanthine core establishes π-π stacking with Phe538 in the Phosphodiesterase 4 Q2 subpocket, while the furanylmethylamino group displaces catalytic water molecules coordinating Mg²⁺ in the M-pocket. This dual-site occupation creates steric hindrance equivalent to 76% reduction in cyclic adenosine monophosphate accessibility compared to unbound enzyme [6].

Synergistic Effects of Dual Phosphodiesterase 4B/Phosphodiesterase 7A Inhibition

Simultaneous inhibition of Phosphodiesterase 4B and Phosphodiesterase 7A by 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione produces supra-additive increases in intracellular cyclic adenosine monophosphate accumulation and downstream signaling. In CD4⁺ T-lymphocytes, combinatorial inhibition at IC₂₀ concentrations (0.3μM for Phosphodiesterase 4B, 0.7μM for Phosphodiesterase 7A) elevates cyclic adenosine monophosphate by 248% compared to theoretical additive effects (142% increase; synergy factor = 1.75), with corresponding 5.3-fold protein kinase A activation [4]. This synergy originates from complementary subcellular localization: Phosphodiesterase 4B predominantly regulates membrane-proximal cyclic adenosine monophosphate pools bound to A-kinase anchoring proteins, while Phosphodiesterase 7A controls cytosolic cyclic adenosine monophosphate concentrations [4].

Table 2: Synergistic Effects on Downstream Signaling Markers in Cellular Models

Functional AssayPhosphodiesterase 4B Inhibition AlonePhosphodiesterase 7A Inhibition AloneTheoretical Additive EffectObserved Combination EffectSynergy Quotient
Cyclic adenosine monophosphate accumulation (% increase)87.3 ± 9.254.6 ± 6.8141.9248.1 ± 15.31.75
Protein kinase A activation (fold change)2.8 ± 0.31.7 ± 0.24.55.3 ± 0.41.18
Exchange protein activated by cyclic adenosine monophosphate membrane translocation31.5 ± 3.1%18.2 ± 2.4%49.7%89.4 ± 5.7%1.80
AMPA receptor GluR1 phosphorylation at Ser8452.1 ± 0.2-fold1.4 ± 0.1-fold3.5-fold4.9 ± 0.3-fold1.40

The mechanistic synergy extends to neuronal systems, where dual inhibition enhances phosphorylation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunit GluR1 at Ser845 by 4.9-fold in hippocampal slices, compared to 2.1-fold with selective Phosphodiesterase 4B inhibition (p < 0.001) [8]. This post-translational modification critically regulates synaptic strength through receptor trafficking. Transcriptional synergy is evidenced by 3.7-fold greater activation of cyclic adenosine monophosphate response element-binding protein-dependent gene expression versus theoretical additive effects in cortical neurons [8]. Such amplification occurs because Phosphodiesterase 4B and Phosphodiesterase 7A inhibition sequentially targets both initiation (protein kinase A-mediated phosphorylation) and maintenance (exchange protein activated by cyclic adenosine monophosphate-mediated sustained signaling) phases of cyclic adenosine monophosphate signal transduction [4] [8].

Properties

CAS Number

516455-46-2

Product Name

8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C12H13N5O3

Molecular Weight

275.268

InChI

InChI=1S/C12H13N5O3/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15)

InChI Key

BAQQTRPUKDTFPY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.